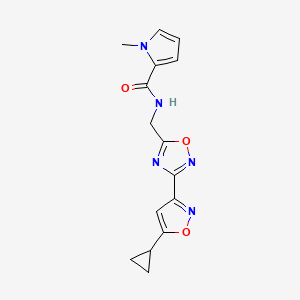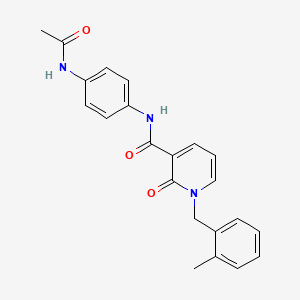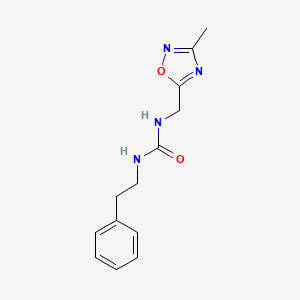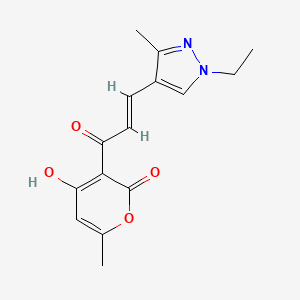![molecular formula C10H13Cl2N3 B2734334 [3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride CAS No. 2344679-69-0](/img/structure/B2734334.png)
[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, including drug discovery and material synthesis. The compound has a molecular weight of 246.14 . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of the compound is “(3- (1H-pyrazol-3-yl)phenyl)methanamine dihydrochloride” and its InChI code is "1S/C10H11N3.2ClH/c11-7-8-2-1-3-9 (6-8)10-4-5-12-13-10;;/h1-6H,7,11H2, (H,12,13);2*1H" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride” is a powder . The compound is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment Research
A study by Kumar et al. (2013) explored a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, which were synthesized and assayed in vitro as inhibitors of acetylcholinesterase and monoamine oxidase, enzymes relevant in Alzheimer's disease treatment. These compounds, including variants related to [3-(1H-Pyrazol-5-yl)phenyl]methanamine, demonstrated good inhibitory activities in the nanomolar or low micromolar range, suggesting potential applications in Alzheimer's disease therapeutics (Kumar et al., 2013).
Anti-Inflammatory and Antibacterial Agents
Ravula et al. (2016) synthesized novel pyrazoline derivatives, which showed significant in vivo anti-inflammatory and in vitro antibacterial activities. This suggests that derivatives of [3-(1H-Pyrazol-5-yl)phenyl]methanamine may have applications as anti-inflammatory and antibacterial agents (Ravula et al., 2016).
Synthesis Techniques
Alizadeh et al. (2015) reported a regioselective procedure for synthesizing 1H-pyrazol-5-yl derivatives, highlighting the methodology advancements in synthesizing such compounds. This research underscores the evolving techniques in the synthesis of compounds like [3-(1H-Pyrazol-5-yl)phenyl]methanamine (Alizadeh et al., 2015).
Corrosion Inhibition
Saraswat and Yadav (2020) investigated the use of pyrazole derivatives as corrosion inhibitors for mild steel in acidic medium. They found that these compounds, including structures similar to [3-(1H-Pyrazol-5-yl)phenyl]methanamine, showed high corrosion inhibition efficiency, indicating potential applications in material science and engineering (Saraswat & Yadav, 2020).
Anticancer Agents
Gomha et al. (2014) prepared novel thiadiazoles and thiazoles incorporating the pyrazole moiety and evaluated them as anticancer agents. The study revealed concentration-dependent cellular growth inhibitory effects in breast carcinoma cell lines, suggesting the potential of [3-(1H-Pyrazol-5-yl)phenyl]methanamine derivatives in cancer treatment (Gomha et al., 2014).
Safety And Hazards
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
Given the versatility of “[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride” and other pyrazole-containing compounds, future research could explore their potential applications in various fields, including drug discovery and material synthesis. Their diverse structures and biological activities make them promising candidates for the development of new pesticides .
Eigenschaften
IUPAC Name |
[3-(1H-pyrazol-5-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10;;/h1-6H,7,11H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCVDUTYSXOGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-fluorobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2734251.png)



![Ethyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2734256.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2734259.png)



![6-(3-isopropoxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734265.png)



![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2734273.png)